N-Fmoc-O-(trifluoromethyl)-L-tyrosine
CAS No.: 1260614-87-6
Cat. No.: VC5108528
Molecular Formula: C25H20F3NO5
Molecular Weight: 471.432
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260614-87-6 |
---|---|
Molecular Formula | C25H20F3NO5 |
Molecular Weight | 471.432 |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
Standard InChI | InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 |
Standard InChI Key | QPJWCBIGYAOSPW-QFIPXVFZSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |
Introduction
Structural and Functional Overview of N-Fmoc-O-(Trifluoromethyl)-L-Tyrosine
N-Fmoc-O-(trifluoromethyl)-L-tyrosine is a fluorinated tyrosine analogue where the hydroxyl group of the phenolic side chain is replaced by a trifluoromethylthiol (-SCF₃) moiety. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, making the compound suitable for solid-phase peptide synthesis (SPPS) . The -SCF₃ group introduces strong electron-withdrawing effects, which significantly alter the physicochemical properties of the parent tyrosine residue.
Electronic and Steric Effects
The -SCF₃ group exerts a pronounced electron-withdrawing influence, reducing the pKa of the adjacent phenolic oxygen from 9.9 (tyrosine) to 8.1 (CF₃S-tyrosine) . This 100-fold increase in acidity enhances hydrogen-bonding potential and stabilizes anionic states under physiological conditions. Sterically, the -SCF₃ group (van der Waals volume ≈ 55 ų) is bulkier than the native hydroxyl group, altering peptide conformation and binding pocket interactions .
Synthesis and Scalable Production
The synthesis of Fmoc-(CF₃S)Tyr-OH involves a two-step process: (1) regioselective trifluoromethylthiolation of tyrosine derivatives and (2) Fmoc protection. Key methodological advancements enable gram-scale production with high enantiopurity.
Trifluoromethylthiolation of Tyrosine Derivatives
The reaction employs ArNHSCF₃ as the SCF₃ source and triflic acid (TfOH) or boron trifluoride diethyl etherate (BF₃·OEt₂) as activators. Optimal conditions for tyrosine derivatives were identified through systematic screening (Table 1) .
Table 1: Synthesis Parameters for Fmoc-(CF₃S)Tyr-OH
Substrate | Activator | Reagent Equiv. | Time (h) | Yield (%) |
---|---|---|---|---|
Fmoc-Tyr-OH (5a) | TfOH | 1.5 | 24 | 79 |
Fmoc-Tyr-OMe (5b) | TfOH | 2.5 | 48 | 93 |
Gram-scale (5a) | TfOH | 1.5 | 24 | 77 |
Notably, the reaction proceeds efficiently on Fmoc-protected tyrosine (5a) but fails on unprotected analogues, highlighting the necessity of N-terminal protection for reactivity . Chiral HPLC confirmed no epimerization at the Cα position, ensuring enantiopurity .
Late-Stage Functionalization of Peptides
The methodology was extended to tyrosine-containing peptides, demonstrating regioselectivity for Trp over Tyr residues. For example, late-stage trifluoromethylthiolation of the opioid peptide endomorphin-1 (EM-1) yielded CF₃S-Tyr-containing analogues without disrupting other functional groups .
Physicochemical Properties and Hydrophobicity Enhancement
The incorporation of CF₃S-Tyr into peptides markedly enhances local hydrophobicity, a critical factor for membrane permeability and protein binding.
Chromatographic Hydrophobicity Index (CHI)
The CHI of CF₃S-Tyr-containing peptides was evaluated using reversed-phase HPLC. Compared to native tyrosine, CF₃S-Tyr increased CHI values by 15–20 units, comparable to the effect of CF₃S-Trp but less pronounced (Table 2) .
Table 2: Hydrophobicity and Acidity of CF₃S-Tyr vs. Native Tyr
Property | Tyrosine | CF₃S-Tyrosine |
---|---|---|
CHI Increase | – | +15–20 |
pKa (phenolic OH) | 9.9 | 8.1 |
van der Waals Volume | 25 ų | 55 ų |
Acidification of the Phenolic Group
The pKa reduction from 9.9 to 8.1 (determined by ¹H NMR in H₂O/D₂O) enhances the hydrogen-bond-donating capacity of the phenolic oxygen, facilitating interactions with basic residues in target proteins . This property is particularly advantageous for designing protease inhibitors or receptor agonists.
Applications in Peptide Engineering
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-(CF₃S)Tyr-OH was successfully incorporated into model tripeptides and the opioid peptide EM-1 using standard SPPS protocols . The CF₃S group survived coupling and deprotection conditions, confirming its compatibility with Fmoc chemistry.
Endomorphin-1 Analogues
In EM-1 (Tyr-Pro-Trp-Phe-NH₂), replacing Tyr1 with CF₃S-Tyr increased hydrophobicity (ΔCHI = +18) while maintaining the peptide’s secondary structure. This modification is hypothesized to improve blood-brain barrier penetration, though in vivo studies are pending .
Monoamine Derivatives
CF₃S-Tyr-based monoamines (e.g., CF₃S-tyramine) exhibited enhanced acidity and lipid solubility, making them candidates for neuroactive drug development .
Comparative Analysis with Other Fluorinated Amino Acids
CF₃S-Tyr vs. CF₃-Tyr
The -SCF₃ group provides stronger electron-withdrawing effects (σp = 0.50) compared to -CF₃ (σp = 0.54), resulting in slightly less acidity but similar hydrophobicity .
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